molecular formula C12H9ClN2 B3023992 4-Chloro-8-ethylquinoline-3-carbonitrile CAS No. 1017028-06-6

4-Chloro-8-ethylquinoline-3-carbonitrile

Cat. No.: B3023992
CAS No.: 1017028-06-6
M. Wt: 216.66 g/mol
InChI Key: VYFYYUFSVOJJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

This compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

Quinoline derivatives have been known to participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 4-Chloro-8-ethylquinoline-3-carbonitrile might interact with its targets via similar mechanisms.

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.

Preparation Methods

The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Chloro-8-ethylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-8-ethylquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Chloro-8-ethylquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:

    4-Chloroquinoline-3-carbonitrile: Lacks the ethyl group at the 8-position, which may affect its chemical reactivity and biological activity.

    8-Ethylquinoline-3-carbonitrile: Lacks the chlorine atom at the 4-position, which may influence its substitution reactions and overall properties.

The presence of both the chlorine and ethyl groups in this compound makes it unique and may confer specific advantages in certain applications .

Properties

IUPAC Name

4-chloro-8-ethylquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c1-2-8-4-3-5-10-11(13)9(6-14)7-15-12(8)10/h3-5,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFYYUFSVOJJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(C=N2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-8-ethylquinoline-3-carbonitrile
Reactant of Route 2
4-Chloro-8-ethylquinoline-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-Chloro-8-ethylquinoline-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-Chloro-8-ethylquinoline-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-Chloro-8-ethylquinoline-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-Chloro-8-ethylquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.